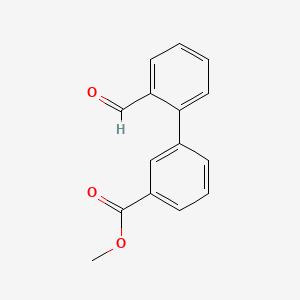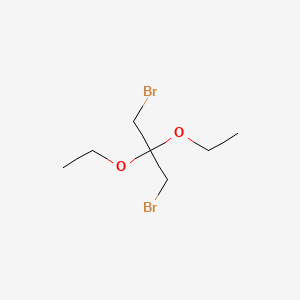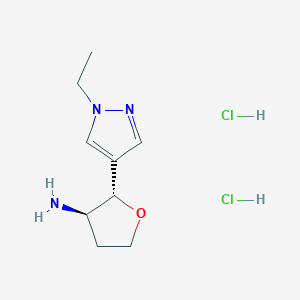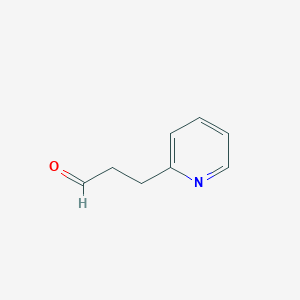
3-(Pyridin-2-YL)propanal
Vue d'ensemble
Description
“3-(Pyridin-2-YL)propanal” is a chemical compound with the molecular formula C8H9NO . It is also known by other names such as “3-Pyridin-2-ylpropanal” and "3-Pyridinepropionaldehyde" .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, substituted 3-(pyridin-2-yl)phenylamino derivatives bearing amide, urea, or thiourea as side chain were designed via structure splicing strategy . Another synthesis process involves the reaction of 2-chloro-pyridine N-oxide with 3-aminopropionic acid to yield 3-(pyridin-2-ylamino)propanoic acid N-oxide .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques and computational methods . The compound has a molecular weight of 135.16 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted using computational methods. The compound has a molecular weight of 135.16 g/mol, a topological polar surface area of 30 Ų, and a complexity of 103 .Applications De Recherche Scientifique
Synthesis of New Chemical Compounds
3-(Pyridin-2-yl)propanal serves as a key intermediate in the synthesis of various chemical compounds. For example, it has been used in the synthesis of new pyridazin-6-ones, pyridazin-6-imines, 4-pyridazinals, and pyridines (Sayed et al., 2002). This highlights its role in enabling the creation of diverse chemical structures, potentially useful in various fields such as pharmaceuticals and materials science.
Development of Tetradentate Ligands
In the field of coordination chemistry, this compound has been involved in the development of novel tetradentate ligands. An example is its reaction with N-(2-aminoethyl)propane-1,3-diamine under specific conditions, leading to complex molecules with potential applications in catalysis and material science (Hakimi et al., 2013).
Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2)
Research has explored the use of this compound derivatives in the inhibition of Tryptophan 2,3-Dioxygenase (TDO-2), which may have implications in cancer treatment, as well as in the management of neurodegenerative disorders and chronic viral infections (Abdel-Magid, 2017).
Anti-inflammatory Applications
A derivative of this compound, namely 1-furan-2-yl-3-pyridin-2-yl-propenone, has shown anti-inflammatory properties. This compound inhibits the production of nitric oxide and tumor necrosis factor-α, suggesting potential therapeutic applications in inflammation-related conditions (Lee et al., 2006).
Orientations Futures
The future research directions for “3-(Pyridin-2-YL)propanal” could involve further exploration of its synthesis, properties, and potential applications. For instance, substituted 3-(pyridin-2-yl)phenylamino derivatives have been studied for their herbicidal activity, suggesting potential applications in agriculture .
Mécanisme D'action
Target of Action
It’s structurally similar to 3-pyridinepropionic acid, which is commonly used as a ligand to make coordination polymers . Coordination polymers are networks of metal ions or clusters held together by organic ligands, and they have a wide range of applications in catalysis, gas storage, and drug delivery.
Mode of Action
This involves the donation of a pair of electrons from the pyridine nitrogen to a metal ion, forming a stable complex .
Biochemical Pathways
Plant aminoaldehyde dehydrogenases have been shown to oxidize a wide range of nitrogenous heterocyclic aldehydes . This suggests that 3-(Pyridin-2-YL)propanal could potentially be metabolized by similar enzymes, leading to changes in cellular redox status and energy metabolism.
Result of Action
Given its potential to form coordination complexes, it could potentially alter the activity of metalloproteins or influence metal homeostasis within cells .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions that could interact with the compound. For instance, the presence of metal ions could influence the compound’s ability to form coordination complexes .
Analyse Biochimique
Biochemical Properties
3-(Pyridin-2-YL)propanal plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with aldehyde dehydrogenases, which are enzymes responsible for the oxidation of aldehydes to carboxylic acids . These interactions are essential for the metabolic processing of aldehydes within cells. The compound’s ability to act as a substrate for these enzymes highlights its importance in metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by acting as a substrate for key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to aldehyde dehydrogenases, facilitating the oxidation of aldehydes to carboxylic acids . This binding interaction is crucial for the compound’s role in metabolic pathways. Furthermore, this compound can modulate enzyme activity, either inhibiting or activating specific enzymes, which in turn affects cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and reducing oxidative stress . At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with aldehyde dehydrogenases . These enzymes catalyze the oxidation of this compound to its corresponding carboxylic acid, which can then enter various metabolic cycles. The compound’s role in these pathways highlights its importance in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure that the compound reaches its target sites within the cell, where it can exert its biochemical effects . The localization and accumulation of this compound within specific cellular compartments are essential for its function and activity.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and other biomolecules, enabling it to participate in various biochemical reactions and cellular processes.
Propriétés
IUPAC Name |
3-pyridin-2-ylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6-7H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYPSHVDSAPASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



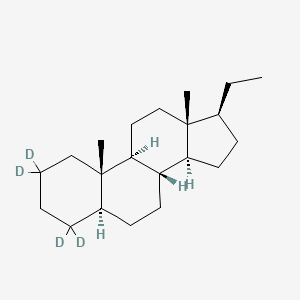
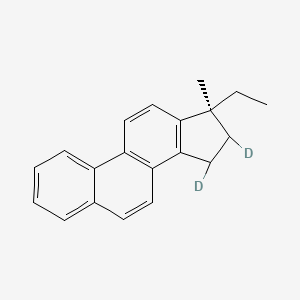
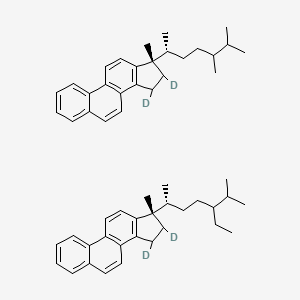
![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B3250873.png)
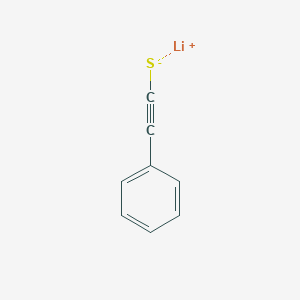
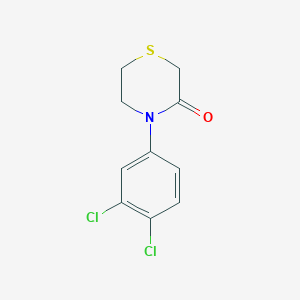
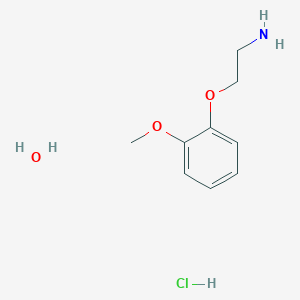
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B3250905.png)

